Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical properties of Adenosine 5'-triphosphate (ATP) dipotassium (B57713) salt, a pivotal molecule in cellular energy transfer and signaling. The information presented herein is intended to support research, development, and quality control activities involving this essential biochemical.
Physicochemical Properties
ATP dipotassium salt is a white to off-white crystalline powder. It is the dipotassium salt of a multifunctional nucleotide composed of an adenine (B156593) base, a ribose sugar, and a triphosphate group.
Table 1: General Physicochemical Properties of ATP Dipotassium Salt
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₄K₂N₅O₁₃P₃ | [1] |
| Molecular Weight | 583.36 g/mol (anhydrous basis) | [1] |
| CAS Number | 42373-41-1 | [1] |
| Appearance | White to off-white crystalline powder |
| pKa Values | ~4.0 (amino group), ~6.5 (secondary phosphate) | [2] |
Solubility
ATP dipotassium salt exhibits high solubility in aqueous solutions, a critical feature for its biological functions and for its use in various experimental settings. Its solubility in organic solvents is generally limited.
Table 2: Solubility of ATP Dipotassium Salt
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 50 mg/mL | Not Specified | [3] |
| Water | 110 mg/mL | 25 | [4] |
| Ethanol | <1 mg/mL | 25 | [4] |
| DMSO | <1 mg/mL | 25 | [4] |
| DMF | Sparingly soluble | Not Specified | [4] |
| PBS (pH 7.2) | ~10 mg/mL | Not Specified | [4] |
Stability
The stability of ATP dipotassium salt is highly dependent on pH and temperature. The triphosphate chain is susceptible to hydrolysis, leading to the formation of Adenosine 5'-diphosphate (ADP) and inorganic phosphate (B84403), and subsequently to Adenosine 5'-monophosphate (AMP).
-
pH Stability : ATP is most stable in aqueous solutions between pH 6.8 and 7.4.[5] At more extreme acidic or alkaline pH levels, it undergoes rapid hydrolysis.[5]
-
Thermal Stability : As a solid, ATP dipotassium salt is relatively stable when stored at -20°C.[3] In aqueous solutions, its stability decreases with increasing temperature. For instance, at 120°C, the half-life of ATP is only a few minutes.[6]
-
Hygroscopicity : ATP dipotassium salt is hygroscopic and should be stored in a dry environment to prevent moisture absorption, which can lead to degradation.
Table 3: Hydrolysis Rate Constants of ATP at Various Temperatures and pH
| Temperature (°C) | pH | Rate Constant (s⁻¹) | Half-life | Reference |
| 120 | 3 | 4.34 x 10⁻³ | ~2.7 minutes | [6] |
| 120 | 7 | 2.91 x 10⁻³ | ~4.0 minutes | [6] |
| 100 | 7 | Not explicitly stated, but lower than at 120°C | [6] |
| 80 | 7 | Not explicitly stated, but lower than at 100°C | [6] |
Spectroscopic Properties
Spectroscopic analysis is essential for the identification and quantification of ATP dipotassium salt.
UV-Visible Spectroscopy
ATP exhibits a characteristic maximum absorbance in the ultraviolet region due to the adenine ring.
Table 4: UV-Visible Absorption Data for ATP
| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent/Conditions | Reference |
| 259 nm | 15,400 M⁻¹cm⁻¹ | 100 mM phosphate buffer, pH 7.0 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the ATP molecule. Chemical shifts are sensitive to the local chemical environment, including pH and the presence of metal ions.
Table 5: Representative NMR Chemical Shifts (δ) for ATP
| Nucleus | Atom | Chemical Shift (ppm) | Conditions | Reference |
| ¹H | H2 (Adenine) | ~8.12 | D₂O, pH 7.4 | [7] |
| H8 (Adenine) | ~8.49 | D₂O, pH 7.4 | [7] |
| H1' (Ribose) | ~6.10 | D₂O, pH 7.4 | [7] |
| ¹³C | C2 (Adenine) | ~155.4 | D₂O, pH 7.4 | [7] |
| C4 (Adenine) | ~121.1 | D₂O, pH 7.4 | [7] |
| C5 (Adenine) | ~158.0 | D₂O, pH 7.4 | [7] |
| C6 (Adenine) | ~151.5 | D₂O, pH 7.4 | [7] |
| C8 (Adenine) | ~142.5 | D₂O, pH 7.4 | [7] |
| C1' (Ribose) | ~89.5 | D₂O, pH 7.4 | [7] |
| ³¹P | α-phosphate | ~ -11.09 | >10 mM Na⁺, pH 7.2 | [8] |
| β-phosphate | ~ -21.75 | >10 mM Na⁺, pH 7.2 | [8] |
| γ-phosphate | ~ -6.30 | >10 mM Na⁺, pH 7.2 | [8] |
Note: NMR chemical shifts can vary depending on the specific experimental conditions (e.g., solvent, concentration, temperature, and presence of divalent cations like Mg²⁺).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the functional groups present in ATP.
Table 6: Key FTIR Absorption Bands for ATP
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 - 3200 | O-H and N-H stretching vibrations |
| ~1650 | C=O stretching and N-H bending vibrations |
| ~1240 | P=O asymmetric stretching vibration |
| ~1100 - 900 | P-O-P and C-O stretching vibrations |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the shake-flask method for determining the thermodynamic solubility of ATP dipotassium salt in an aqueous buffer.
Protocol 2: Assessment of Chemical Stability by HPLC
This protocol describes a method to evaluate the stability of ATP dipotassium salt in aqueous solution under specific pH and temperature conditions.
-
Sample Preparation:
-
Prepare a stock solution of ATP dipotassium salt of a known concentration (e.g., 1 mg/mL) in the desired aqueous buffer (e.g., pH 4.0, 7.4, and 9.0).
-
Incubation:
-
Aliquot the ATP solution into several sealed vials for each condition to be tested.
-
Incubate the vials at a constant temperature (e.g., 4°C, 25°C, or 40°C).
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one vial from each condition.
-
Immediately analyze the sample by a stability-indicating HPLC method. The method should be able to separate ATP from its degradation products (ADP and AMP).
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 100 mM potassium phosphate, pH 6.5) and an organic modifier (e.g., methanol).
-
Detection: UV at 259 nm.
-
Data Analysis:
-
Determine the peak area of ATP at each time point.
-
Calculate the percentage of ATP remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining ATP versus time to determine the degradation kinetics. The degradation rate constant (k) can be calculated from the slope of the line if the degradation follows first-order kinetics (ln[ATP] vs. time).
Protocol 3: Hygroscopicity Testing
This protocol outlines a method to assess the hygroscopicity of ATP dipotassium salt powder.[9][][11][12][13]
-
Sample Preparation:
-
Drying (Optional, for determining initial moisture content):
-
Controlled Humidity Exposure:
-
Equilibration and Weighing:
-
Store the sample at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 or 48 hours).
-
After the specified time, remove the container and immediately weigh it.
-
Calculation:
Signaling Pathways and Experimental Workflows
ATP is a key signaling molecule in the purinergic signaling system, acting through P2 receptors, which are broadly classified into P2X and P2Y receptors.
Purinergic Signaling Overview
// Nodes
ATP_ext [label="Extracellular ATP", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ADP [label="ADP", fillcolor="#FBBC05", fontcolor="#202124"];
Adenosine [label="Adenosine", fillcolor="#34A853", fontcolor="#FFFFFF"];
P2X_Receptor [label="P2X Receptors\n(Ion Channels)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
P2Y_Receptor [label="P2Y Receptors\n(GPCRs)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
P1_Receptor [label="P1 Receptors\n(Adenosine Receptors)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
CD39 [label="CD39\n(Ectonucleotidase)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
CD73 [label="CD73\n(Ecto-5'-nucleotidase)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];
Ion_Flux [label="Ion Flux\n(Na⁺, Ca²⁺ influx)", fillcolor="#FFFFFF", fontcolor="#202124"];
GPCR_Signaling [label="G-Protein Signaling\n(PLC, AC activation/inhibition)", fillcolor="#FFFFFF", fontcolor="#202124"];
Cellular_Response [label="Cellular Response", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
ATP_ext -> P2X_Receptor [label=" Binds"];
ATP_ext -> P2Y_Receptor [label=" Binds"];
ATP_ext -> CD39 [label=" Hydrolyzes"];
CD39 -> ADP [label=" Produces"];
ADP -> P2Y_Receptor [label=" Binds"];
ADP -> CD73 [label=" Hydrolyzes"];
CD73 -> Adenosine [label=" Produces"];
Adenosine -> P1_Receptor [label=" Binds"];
P2X_Receptor -> Ion_Flux [style=dashed];
P2Y_Receptor -> GPCR_Signaling [style=dashed];
Ion_Flux -> Cellular_Response;
GPCR_Signaling -> Cellular_Response;
P1_Receptor -> GPCR_Signaling [style=dashed];
}
dot
Caption: Overview of extracellular ATP metabolism and signaling.
P2Y Receptor Signaling Cascade
P2Y receptors are G-protein coupled receptors (GPCRs) that, upon activation by nucleotides like ATP and ADP, trigger various downstream signaling cascades.
// Nodes
ATP_ADP [label="ATP / ADP", fillcolor="#4285F4", fontcolor="#FFFFFF"];
P2Y_Receptor [label="P2Y Receptor (e.g., P2Y₁, P2Y₂)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Gq_11 [label="Gαq/11", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"];
PLC [label="Phospholipase C (PLC)", fillcolor="#F1F3F4", fontcolor="#202124"];
PIP2 [label="PIP₂", fillcolor="#FFFFFF", fontcolor="#202124"];
IP3 [label="IP₃", fillcolor="#34A853", fontcolor="#FFFFFF"];
DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"];
ER [label="Endoplasmic Reticulum", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"];
Ca_release [label="Ca²⁺ Release", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
PKC [label="Protein Kinase C (PKC)", fillcolor="#FBBC05", fontcolor="#202124"];
Downstream [label="Downstream Signaling\n(e.g., MAPK, gene expression)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges
ATP_ADP -> P2Y_Receptor [label=" Activates"];
P2Y_Receptor -> Gq_11 [label=" Activates"];
Gq_11 -> PLC [label=" Activates"];
PLC -> PIP2 [label=" Cleaves"];
PIP2 -> IP3;
PIP2 -> DAG;
IP3 -> ER [label=" Binds to receptor on"];
ER -> Ca_release [label=" Induces"];
DAG -> PKC [label=" Activates"];
Ca_release -> PKC [label=" Co-activates"];
PKC -> Downstream;
Ca_release -> Downstream;
}
dot
Caption: Simplified P2Y (Gq-coupled) receptor signaling pathway.
P2X Receptor Experimental Workflow
Investigating the function of P2X receptors, which are ligand-gated ion channels, often involves electrophysiological techniques.
// Nodes
Cell_Culture [label="1. Cell Culture\n(Expressing P2X Receptors)", fillcolor="#F1F3F4", fontcolor="#202124"];
Patch_Clamp [label="2. Patch-Clamp Setup\n(Whole-cell configuration)", fillcolor="#F1F3F4", fontcolor="#202124"];
ATP_Application [label="3. ATP Application\n(Controlled concentration and duration)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Record_Current [label="4. Record Ionic Current", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
Data_Analysis [label="5. Data Analysis\n(Amplitude, kinetics, dose-response)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
Conclusion [label="Characterization of\nP2X Receptor Function", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges
Cell_Culture -> Patch_Clamp;
Patch_Clamp -> ATP_Application;
ATP_Application -> Record_Current;
Record_Current -> Data_Analysis;
Data_Analysis -> Conclusion;
}
dot
Caption: Experimental workflow for P2X receptor characterization.
References